

IUPAC name and synonyms for 2-Cyanoisonicotinohydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161

[Get Quote](#)

An In-depth Technical Guide to **2-Cyanoisonicotinohydrazide** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Cyanoisonicotinohydrazide**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes its key physicochemical properties. A proposed synthetic route from its carboxylic acid precursor is outlined, complete with a step-by-step protocol and workflow diagram. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with the well-established antitubercular agent isoniazid, and discusses its applications as a chemical building block and scaffold in the design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyridine-based compounds.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for all scientific research. This section provides the standardized nomenclature and unique identifiers for the topic compound.

IUPAC Name

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 2-cyanopyridine-4-carbohydrazide[1].

Synonyms

The compound is known by several other names in literature, patents, and chemical catalogs. Recognizing these synonyms is crucial for conducting exhaustive literature searches. Common synonyms include:

- **2-Cyanoisonicotinohydrazide**[1]
- 2-Cyanoisonicotinic acid hydrazide[1]
- 4-Pyridinecarboxylic acid, 2-cyano-, hydrazide[1]
- Isoniazide cyanide[1]
- Topiroxostat Impurity 13[1]

Chemical Identifiers

Identifier	Value	Source
CAS Number	135048-32-7	[1][2][3]
PubChem CID	45084626	[1]
MDL Number	MFCD23132274	[2]

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 4-position with a hydrazide group and at the 2-position with a nitrile (cyano) group.

Caption: 2D Structure of 2-cyanopyridine-4-carbohydrazide.

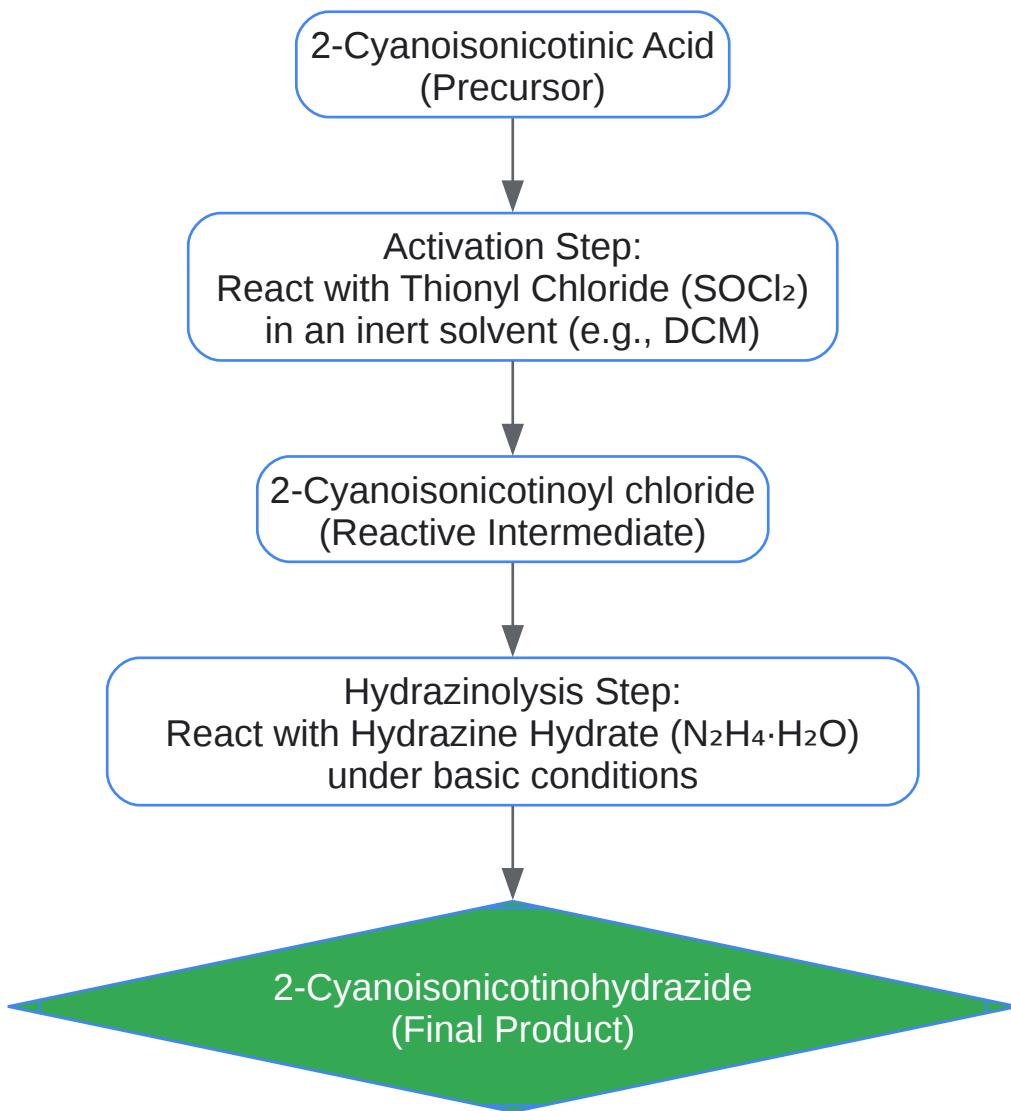
Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The following data are computationally generated properties

sourced from the PubChem database.[\[1\]](#)

Property	Value	Unit
Molecular Formula	C ₇ H ₆ N ₄ O	-
Molecular Weight	162.15	g/mol
XLogP3	-0.7	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	4	-
Rotatable Bond Count	2	-
Exact Mass	162.05416083	Da
Topological Polar Surface Area	91.8	Å ²

Synthesis and Characterization


While **2-Cyanoisonicotinohydrazide** is available from commercial vendors, understanding its synthesis is vital for derivatization and novel compound design.[\[3\]](#) A logical and common synthetic approach involves the conversion of the corresponding carboxylic acid, **2-Cyanoisonicotinic acid**, to the hydrazide.[\[4\]](#)

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process from the readily available precursor, **2-Cyanoisonicotinic acid**:

- Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride or an active ester. Thionyl chloride (SOCl₂) is a common and effective reagent for forming the acid chloride. This step is crucial as the carboxylate is a poor leaving group, and activation facilitates nucleophilic attack by the weakly basic hydrazine.

- Hydrazinolysis: The activated acid derivative is then reacted with hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$). The lone pair on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, ultimately displacing the chloride and forming the desired hydrazide product.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis methodologies for hydrazide formation.[5]

Step 1: Synthesis of 2-Cyanoisonicotinoyl chloride

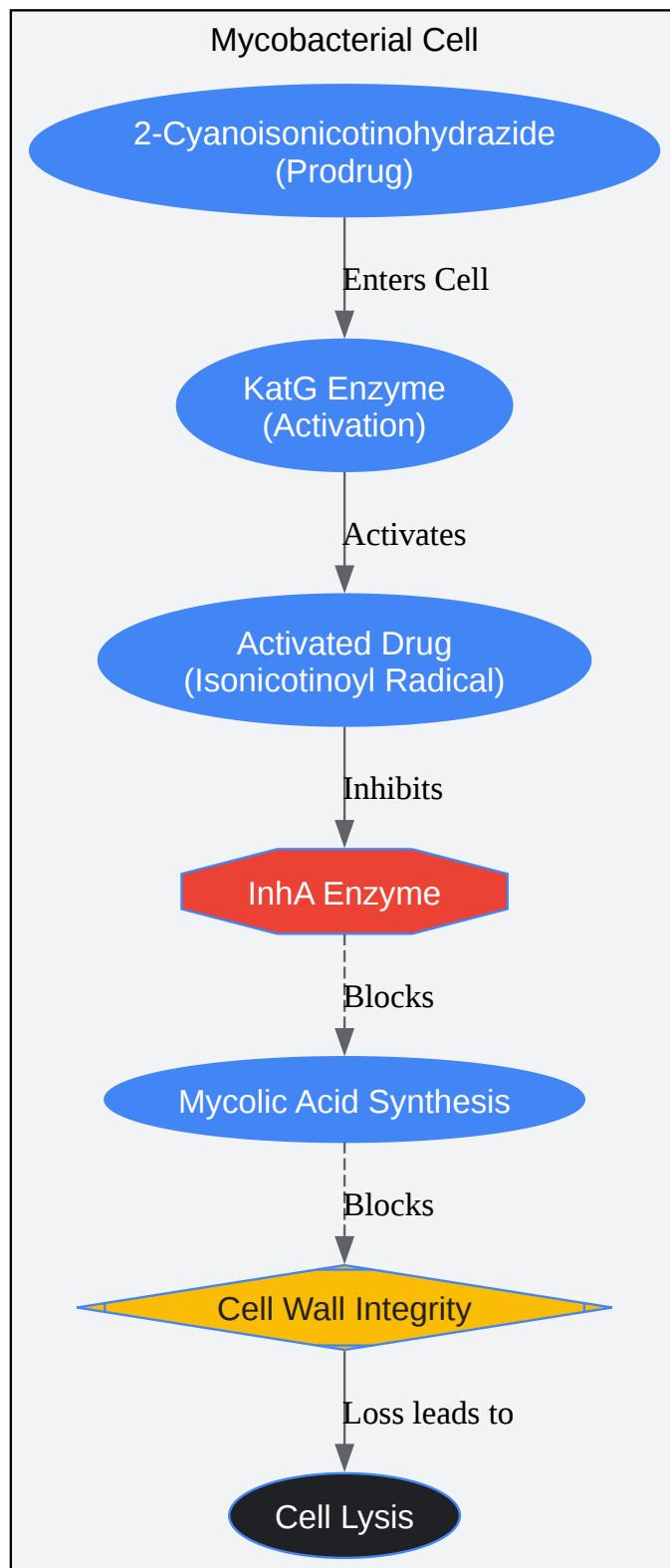
- To a stirred suspension of 2-Cyanoisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.
- Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
- Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
- Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Cyanoisonicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of **2-Cyanoisonicotinohydrazide**

- Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
- In a separate flask, prepare a solution of hydrazine hydrate (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM.
- Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.
- Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude solid by recrystallization or column chromatography to obtain pure **2-Cyanoisonicotinohydrazide**.

Characterization

Structural elucidation and purity assessment would be performed using standard analytical techniques:


- NMR Spectroscopy (^1H and ^{13}C): To confirm the proton and carbon framework of the molecule.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the $\text{C}\equiv\text{N}$ stretch (nitrile), $\text{N}-\text{H}$ stretches (amine), and $\text{C}=\text{O}$ stretch (amide).
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Elemental Analysis: To determine the elemental composition (C, H, N).

Biological Activity and Potential Applications

The structural similarity of **2-Cyanoisonicotinohydrazide** to the frontline antitubercular drug isoniazid suggests its potential for biological activity. Isonicotinic acid hydrazide derivatives have been extensively studied for their therapeutic properties.[6][7]

Antitubercular and Antimicrobial Potential

Isoniazid functions as a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis in the mycobacterial cell wall.[6] It is plausible that **2-Cyanoisonicotinohydrazide** could act via a similar mechanism. The introduction of a cyano group, a strong electron-withdrawing group, can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, potentially modulating its efficacy, target affinity, or spectrum of activity.[8] Acylhydrazone derivatives, which can be formed from hydrazides, are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action based on the Isoniazid pathway.

Other Potential Activities

The pyridine and hydrazide moieties are "privileged structures" in medicinal chemistry, appearing in compounds with diverse pharmacological effects. Derivatives have been investigated as:

- **Carbonic Anhydrase Inhibitors:** Certain 2-amino-3-cyanopyridine derivatives have shown potent inhibition of human carbonic anhydrase isoenzymes.[\[10\]](#)
- **Kinase Inhibitors:** Cyano-substituted moieties like 2-cyanoacrylamide are used as reversible covalent warheads in designing kinase inhibitors, such as those targeting TAK1.[\[8\]](#)
- **Anti-inflammatory Agents:** The inhibition of enzymes like cyclo-oxygenase (COX) is a common mechanism for anti-inflammatory drugs, and novel heterocyclic compounds are continuously explored for this purpose.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Applications in Drug Development

Beyond its potential intrinsic activity, **2-Cyanoisonicotinohydrazide** serves as a valuable scaffold and building block in drug discovery programs.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Lead Optimization:** The compound can be a starting point for lead optimization campaigns. The hydrazide functional group is readily derivatized to form hydrazones, amides, or further heterocycles like 1,3,4-oxadiazoles, allowing for systematic exploration of the structure-activity relationship (SAR).[\[9\]](#)
- **Fragment-Based Drug Design (FBDD):** As a relatively small molecule with key pharmacophoric features (hydrogen bond donors/acceptors, aromatic ring), it can be used as a fragment for screening against biological targets.
- **Chemical Probe Development:** The nitrile group can be a useful handle for "click chemistry" or other bioorthogonal reactions, enabling the development of chemical probes to study biological systems.[\[15\]](#)
- **Reference Standard:** As identified in the PubChem database, this compound is known as an impurity of the drug Topiroxostat, making it essential as a reference standard for analytical method development and quality control in pharmaceutical manufacturing.[\[1\]](#)

Conclusion

2-Cyanoisonicotinohydrazide is a versatile heterocyclic compound with significant potential for researchers in medicinal chemistry and drug development. Its IUPAC name is 2-cyanopyridine-4-carbohydrazide.^[1] The molecule's structural relationship to isoniazid provides a strong rationale for investigating its antimicrobial properties, particularly against *Mycobacterium tuberculosis*. Furthermore, its functional handles—the reactive hydrazide and the versatile nitrile group—make it an excellent platform for the synthesis of diverse compound libraries aimed at a wide range of biological targets. The detailed information on its identity, properties, synthesis, and potential applications provided in this guide serves as a critical resource for unlocking its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanoisonicotinohydrazide | C7H6N4O | CID 45084626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 135048-32-7|2-Cyanoisonicotinohydrazide|BLD Pharm [bldpharm.com]
- 4. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, characterization and biological activity of 2,5-hexanedione bis(isonicotinylhydrazone) and N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual acting anti-inflammatory drugs: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 2-Cyanoisonicotinohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6343161#iupac-name-and-synonyms-for-2-cyanoisonicotinohydrazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com